molecular formula C12H11NO3 B1357316 (4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid CAS No. 924871-18-1

(4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid

Cat. No.: B1357316
CAS No.: 924871-18-1
M. Wt: 217.22 g/mol
InChI Key: DFXDYPDRZDFRDI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid can be achieved through various methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Another method includes the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methyl-2-oxo-1H-quinolin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-4-11(14)13-10-3-2-8(5-9(7)10)6-12(15)16/h2-5H,6H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXDYPDRZDFRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801231036
Record name 1,2-Dihydro-4-methyl-2-oxo-6-quinolineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924871-18-1
Record name 1,2-Dihydro-4-methyl-2-oxo-6-quinolineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924871-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-4-methyl-2-oxo-6-quinolineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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